molecular formula C9H11F2N3O4 B2516864 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1946816-78-9

2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2516864
CAS No.: 1946816-78-9
M. Wt: 263.201
InChI Key: YODSNUXYAGFNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a butanoic acid moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This step often involves the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.

    Attachment of the Butanoic Acid Moiety: The final step involves the esterification or amidation of the pyrazole derivative with butanoic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Esterification and Amidation: The carboxylic acid moiety can undergo esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

    Esterification/Amidation: Alcohols or amines with acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

    Esterification/Amidation: Esters or amides of the pyrazole derivative.

Scientific Research Applications

2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The difluoromethyl and nitro groups may play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
  • 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid
  • 2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid

Uniqueness

2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the specific combination of functional groups attached to the pyrazole ring. The presence of both the difluoromethyl and nitro groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which may influence its biological activity and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-3-5(9(15)16)13-7(8(10)11)6(14(17)18)4(2)12-13/h5,8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODSNUXYAGFNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C(=N1)C)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.